![molecular formula C11H7FN2 B14117361 7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)
7-Fluoropyrido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 7-Fluoropyrido[1,2-a]benzimidazole can be achieved through several methods:
Cyclization of 2-Aminopyridines and Cyclohexanones: This method involves the use of iodine as a mediator and air oxygen as an oxidant.
Condensation of 2-Aminopyridines with 2-Iodophenylboronic Acids: This ligand-free, copper(II) acetate-catalyzed Ullmann-type one-pot intramolecular cascade reaction is another efficient method for synthesizing pyrido[1,2-a]benzimidazoles.
Industrial Production: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
7-Fluoropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine(III) catalysts in water, forming oxidative C-N bonds.
Substitution: It can participate in substitution reactions, particularly involving the fluorine atom, which can be replaced by other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoropyrido[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has been studied for its antiviral activity, particularly against ortho-poxviruses.
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with viral proteins, inhibiting their function and preventing viral replication.
Pathways Involved: It may also interfere with cellular pathways involved in viral replication and cancer cell proliferation, leading to its potential use as an antiviral and anticancer agent.
Comparison with Similar Compounds
7-Fluoropyrido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazoles: These compounds share a similar core structure but lack the pyridine ring.
Azolo[1,5-a]pyrimidines: These compounds have structural similarities with pyrido[1,2-a]benzimidazoles and exhibit relevant biological properties, including antiviral and antibacterial activities.
Fluorinated Imidazoles: These compounds contain fluorine atoms and imidazole rings, similar to this compound, and are used in various pharmaceutical and agrochemical applications.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic methodologies for 7-fluoropyrido[1,2-a]benzimidazole under green chemistry principles?
- Methodological Answer : The compound can be synthesized via metal-free protocols using molecular oxygen as a green oxidizer. For example, cyclization of 2-aminopyridines with ketones under aerobic conditions yields the pyrido[1,2-a]benzimidazole core, with fluorination introduced via electrophilic substitution or precursor modification . Microwave-assisted methods using guanidine hydrochloride as an organocatalyst are also effective, enabling solvent-free, high-yield reactions with recyclable catalysts . Chloroacetonitrile-mediated multicomponent reactions further provide a pathway to fluorinated derivatives .
Q. How can structural and electronic properties of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving intramolecular interactions (e.g., π-stacking, C–H⋯N bonds) influenced by fluorine substitution . Quantum chemical calculations (e.g., DFT) complement experimental data by mapping frontier molecular orbitals and electron density distribution, which predict regioselectivity in reactions like halogenation . Spectroscopic techniques (NMR, IR) validate substituent effects on aromaticity and charge transfer.
Q. What preliminary biological assays are suitable for evaluating this compound derivatives?
- Methodological Answer : In vitro kinase inhibition assays (e.g., against AKT or BRAF kinases) screen anticancer potential, with IC50 values compared to reference inhibitors . Intraocular pressure (IOP) reduction studies in normotensive rat models assess hypotensive activity, using tonometry to measure IOP changes post-administration . Anthelmintic activity against Syphacia obvelata can be tested via motility inhibition assays .
Advanced Research Questions
Q. How does fluorine substitution influence regioselectivity in electrophilic halogenation reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to electron-rich positions. For 9-chloropyrido[1,2-a]benzimidazole, bromination occurs preferentially at the 8-position over the 6-position (3a:4a = 1:0.47) due to orbital-controlled reactivity, as shown by quantum chemical modeling of boundary electron density . Kinetic studies in sulfuric acid with N-halosuccinimides quantify substituent effects on reaction rates and isomer ratios.
Q. What computational strategies optimize the design of this compound derivatives for target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to therapeutic targets like BRAF kinases. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with catalytic lysine residues) . Machine learning models, trained on structure-activity relationship (SAR) datasets, prioritize derivatives with optimal logP, polar surface area, and steric compatibility .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Artificial neural networks (ANNs) analyze multidimensional SAR data to disentangle conflicting results (e.g., hypotensive vs. non-hypotensive derivatives). Variables like substituent electronegativity, steric bulk, and lipophilicity are weighted to identify dominant factors . Meta-analyses of kinase inhibition profiles across cell lines (e.g., leukemia vs. melanoma) clarify context-dependent mechanisms .
Q. What mechanisms underlie the pharmacological activity of this compound derivatives?
- Methodological Answer : Fluorine enhances membrane permeability and metabolic stability, prolonging in vivo efficacy. Kinase inhibition involves competitive ATP-binding site blockade, validated via crystallography and mutagenesis studies . Hypotensive effects correlate with prostaglandin analog pathways, assessed via cyclooxygenase inhibition assays .
Q. Methodological Considerations
Q. How should researchers design robust experimental protocols for testing this compound derivatives?
- Guidance : Apply the PICO framework (Population: cell/animal model; Intervention: derivative + dosage; Comparison: controls/standard drugs; Outcome: IC50/IOP reduction) to standardize assays . Adhere to FINER criteria (Feasible: scalable synthesis; Novel: unexplored fluorination sites; Ethical: humane animal models; Relevant: therapeutic gaps addressed). For in vivo studies, use randomized, blinded designs with sham-treated controls to minimize bias .
Properties
Molecular Formula |
C11H7FN2 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
7-fluoropyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H7FN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H |
InChI Key |
QXPOIMZAEGOZHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.